(4-Ethylcyclohexyl)hydrazine hydrochloride

Vue d'ensemble

Description

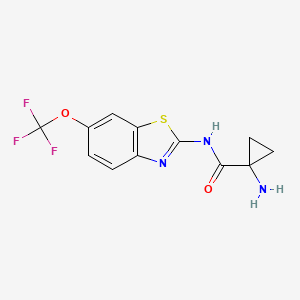

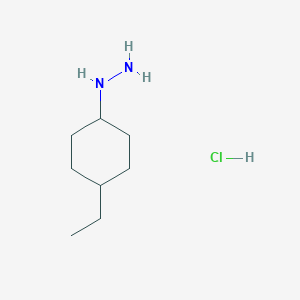

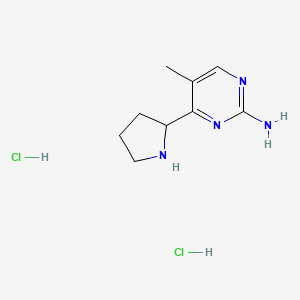

(4-Ethylcyclohexyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H19ClN2 and a molecular weight of 178.7 g/mol . It is a hydrazine derivative that contains an ethyl group, making it unique compared to other cyclohexyl hydrazine compounds. This compound is used in various fields, including pharmaceuticals, agrochemicals, and the polymer industry.

Applications De Recherche Scientifique

Fluorescent Probe for Hydrazine Detection A study developed a ratiometric fluorescent probe utilizing dicyanoisophorone as the fluorescent group for the detection of hydrazine, a compound similar in reactivity to (4-Ethylcyclohexyl)hydrazine hydrochloride. This probe was designed for environmental and biological applications, demonstrating low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for detecting hydrazine in water samples and live cells such as HeLa cells and zebrafish (Zhu et al., 2019).

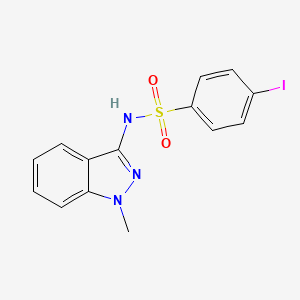

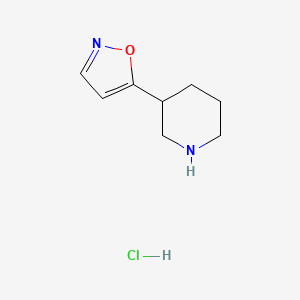

Antibacterial Heterocyclic Compounds Research aimed at developing new antibacterial agents led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds were synthesized through reactions with hydrazine derivatives, including this compound, and showed significant antibacterial activity, highlighting their potential in pharmaceutical applications (Azab et al., 2013).

Antiproliferative Tropane-based Compounds Tropane-containing compounds synthesized through reactions with aryl hydrazines, related to this compound, displayed promising antitumor properties against human tumor carcinoma cell lines. These findings underscore the compound's potential in developing new antitumor treatments (Ismail et al., 2016).

Pervaporation for Hydrazine Dehydration A study exploring pervaporation as a method to dehydrate hydrazine hydrate, a process related to the use of hydrazine compounds like this compound, identified specific polymeric membranes with promising separation characteristics. This research offers a less energy-intensive alternative for producing anhydrous hydrazine, used as rocket propellant (Satyanarayana & Bhattacharya, 2004).

ICT-based Ratiometric Probe for Live Cell Applications Another study introduced an ICT-based ratiometric fluorescent probe for hydrazine detection, demonstrating its application in live cells. The probe's design allows for rapid, low-limit, and visually discernible detection of hydrazine, highlighting its utility in monitoring environmental pollutants and biological samples (Fan et al., 2012).

Méthodes De Préparation

The synthesis of (4-Ethylcyclohexyl)hydrazine hydrochloride typically involves the reaction of 4-ethylcyclohexanone with hydrazine hydrate in the presence of hydrochloric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity .

Analyse Des Réactions Chimiques

(4-Ethylcyclohexyl)hydraz

Propriétés

IUPAC Name |

(4-ethylcyclohexyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h7-8,10H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTCTHZINGAOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

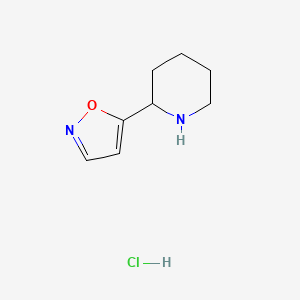

![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)

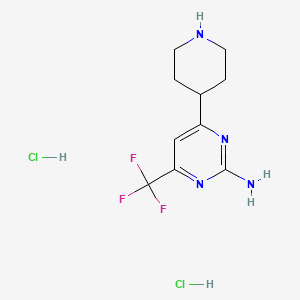

![8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B1413419.png)

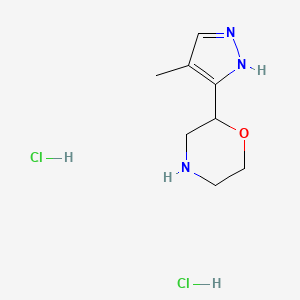

![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)